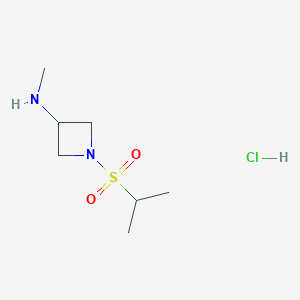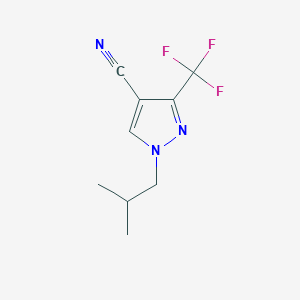![molecular formula C42H69NO15 B13428066 [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13428066.png)
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate” is a complex organic molecule with multiple stereocenters and functional groups. Compounds like this are often of interest in fields such as medicinal chemistry, natural product synthesis, and materials science due to their intricate structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings, introduction of functional groups, and stereoselective reactions. Common synthetic strategies might include:
Formation of the oxane rings: This could involve cyclization reactions using appropriate precursors.
Introduction of functional groups: Functional groups such as hydroxyl, methoxy, and acetyloxy groups can be introduced through reactions like hydroxylation, methylation, and acetylation.
Stereoselective synthesis: Ensuring the correct stereochemistry at each stereocenter is crucial and can be achieved through chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis: Techniques like flow chemistry can help in scaling up the production.
Purification methods: Techniques such as chromatography and crystallization are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the molecule, potentially altering its biological activity.
Substitution reactions: Functional groups can be replaced with others, which can be useful in modifying the compound’s properties.
Hydrolysis: The ester groups in the molecule can be hydrolyzed to carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups would yield carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Synthesis of analogs: Researchers can modify the structure to create analogs with potentially improved properties.
Study of reaction mechanisms:
Biology
Biological activity: Compounds with such complex structures often exhibit interesting biological activities, making them candidates for drug discovery.
Enzyme interactions: Studying how the compound interacts with enzymes can reveal potential therapeutic targets.
Medicine
Drug development: If the compound shows promising biological activity, it can be further developed into a therapeutic agent.
Pharmacokinetics and pharmacodynamics: Understanding how the compound is absorbed, distributed, metabolized, and excreted can inform its potential as a drug.
Industry
Material science: Complex organic molecules can be used in the development of new materials with unique properties.
Agriculture: Such compounds can be explored for use as pesticides or growth regulators.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This could involve:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a biological response.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction pathways: The compound might influence signaling pathways within cells, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
- This compound
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which can result in unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C42H69NO15 |
|---|---|
Molecular Weight |
828.0 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO15/c1-23(2)18-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(16-17-44)19-24(3)14-12-13-15-30(46)20-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-15,17,23-27,29-31,34-41,46,49-50H,16,18-22H2,1-11H3/b14-12-,15-13+/t24-,25+,26+,27-,29-,30-,31+,34-,35+,36+,37+,38-,39-,40-,41-,42+/m0/s1 |
InChI Key |
XZDLAFBYWBTZSS-OCTUCAJNSA-N |
Isomeric SMILES |
C[C@@H]/1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](C[C@H](/C=C/C=C1)O)C)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Canonical SMILES |
CC1CC(C(C(C(CC(=O)OC(CC(C=CC=C1)O)C)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


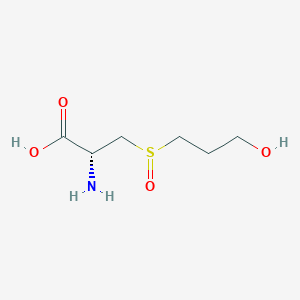
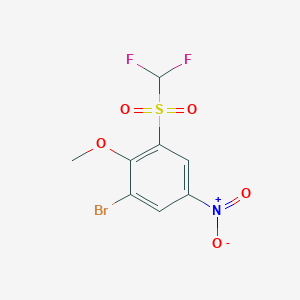

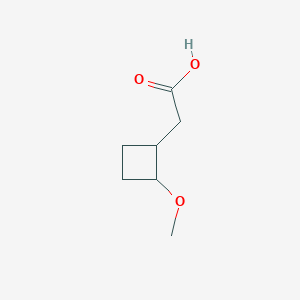
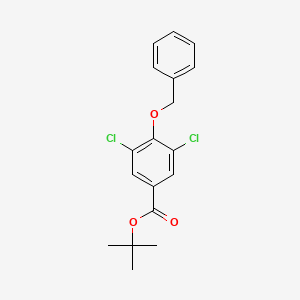

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
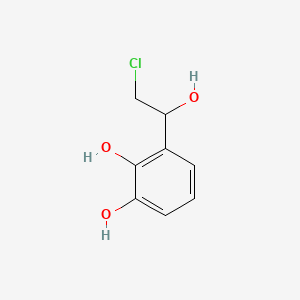
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
